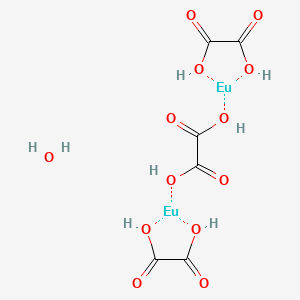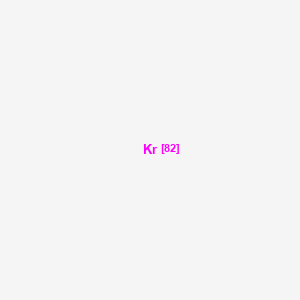
Krypton-82
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Krypton-82 is a stable isotope of the noble gas krypton, which is represented by the symbol Kr and has an atomic number of 36. This compound has a mass number of 82, consisting of 36 protons and 46 neutrons. It is one of the naturally occurring isotopes of krypton and is found in trace amounts in the Earth’s atmosphere. Krypton itself is a colorless, odorless, and tasteless gas that is chemically inert under standard conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Krypton-82 is typically obtained through the fractional distillation of liquid air. This process involves cooling air to extremely low temperatures to liquefy it and then gradually warming it to separate the different components based on their boiling points. Krypton, including its isotopes, is separated from other gases such as nitrogen and oxygen during this process .
Industrial Production Methods
In industrial settings, krypton is produced as a byproduct of the production of liquid oxygen and nitrogen. The air is first liquefied, and then krypton is separated through fractional distillation. The krypton obtained is further purified to isolate specific isotopes, including this compound .
Análisis De Reacciones Químicas
Types of Reactions
Krypton-82, like other noble gases, is largely inert and does not readily form chemical compounds. under extreme conditions, krypton can react with highly electronegative elements such as fluorine. One notable compound is krypton difluoride (KrF₂), which is formed by reacting krypton with fluorine at low temperatures and under the influence of an electric discharge or X-rays .
Common Reagents and Conditions
Fluorine (F₂): Used to form krypton difluoride (KrF₂) under extreme conditions.
Electric Discharge or X-rays: Required to initiate the reaction between krypton and fluorine.
Major Products Formed
Krypton Difluoride (KrF₂): The primary compound formed from the reaction of krypton with fluorine.
Aplicaciones Científicas De Investigación
Krypton-82 has several scientific research applications, particularly in the fields of nuclear physics and astrophysics. One significant application is in the study of proton-capture reactions in explosive stellar environments. Researchers use this compound beams to interact with hydrogen gas targets, allowing them to measure gamma rays produced during these reactions. This helps improve the understanding of astrophysical processes and the production of proton-rich nuclei .
In addition, this compound is used in the production of rubidium-82, a positron emitter tracer used in positron emission tomography (PET) myocardial perfusion imaging. This imaging technique is crucial for evaluating myocardial blood flow and diagnosing coronary artery disease .
Mecanismo De Acción
The mechanism of action of krypton-82 in scientific research applications involves its interaction with other elements and particles. For example, in proton-capture reactions, this compound interacts with protons to form unstable nuclei, which then decay and emit gamma rays. These gamma rays are detected and analyzed to study the underlying nuclear processes .
In the case of rubidium-82 production, this compound undergoes nuclear decay to form rubidium-82, which is then used as a tracer in PET imaging. Rubidium-82 mimics the behavior of potassium ions in the body, allowing it to be absorbed by myocardial cells and providing valuable information about blood flow and cardiac function .
Comparación Con Compuestos Similares
Krypton-82 is one of several stable isotopes of krypton, including krypton-78, krypton-80, krypton-83, krypton-84, and krypton-86 . Compared to these isotopes, this compound is unique in its specific applications in nuclear physics and medical imaging. While other isotopes of krypton may also be used in scientific research, this compound’s role in proton-capture reactions and PET imaging sets it apart.
Similar Compounds
- Krypton-78 (Kr-78)
- Krypton-80 (Kr-80)
- Krypton-83 (Kr-83)
- Krypton-84 (Kr-84)
- Krypton-86 (Kr-86)
This compound’s unique properties and applications make it a valuable isotope in various scientific and medical fields.
Propiedades
Número CAS |
14191-81-2 |
|---|---|
Fórmula molecular |
Kr |
Peso molecular |
81.91348115 g/mol |
Nombre IUPAC |
krypton-82 |
InChI |
InChI=1S/Kr/i1-2 |
Clave InChI |
DNNSSWSSYDEUBZ-YPZZEJLDSA-N |
SMILES isomérico |
[82Kr] |
SMILES canónico |
[Kr] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


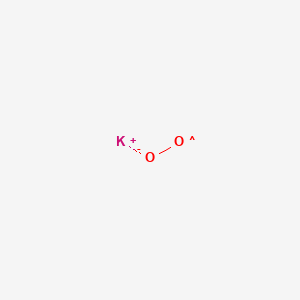
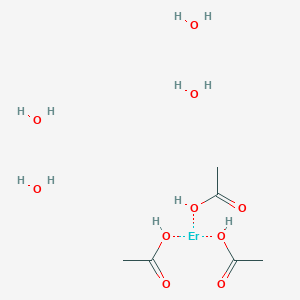



![3-[(1R,4S,7S,13S,16S,19S,22S,25S,28R,31S,34S,37S,40R,47S,50R)-50-amino-40-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]-4-(4-aminobutyl)-47-(2-amino-2-oxoethyl)-34,37-bis(3-carbamimidamidopropyl)-19-[(1R)-1-hydroxyethyl]-7,22,31-trimethyl-25-(2-methylpropyl)-2,5,8,14,17,20,23,26,29,32,35,38,46,49-tetradecaoxo-42,43,52,53-tetrathia-3,6,9,15,18,21,24,27,30,33,36,39,45,48-tetradecazatricyclo[26.16.10.09,13]tetrapentacontan-16-yl]propanoic acid](/img/structure/B12061064.png)



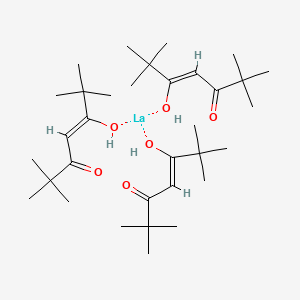
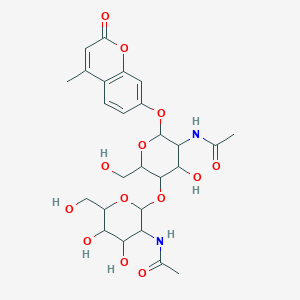

![(4S)-4-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-5-oxo-5-phenylmethoxy(1,2,3,4,5-13C5)pentanoic acid](/img/structure/B12061114.png)
